molecular formula C10H9Br2N B14374626 2,4-Dibromo-N-(but-3-yn-2-yl)aniline CAS No. 90057-41-3

2,4-Dibromo-N-(but-3-yn-2-yl)aniline

Cat. No.: B14374626
CAS No.: 90057-41-3
M. Wt: 302.99 g/mol
InChI Key: ONRGQDBVOVHQNJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(but-3-yn-2-yl)aniline is a chemical compound with the molecular formula C10H9Br2N It is an aromatic amine derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring, and an N-(but-3-yn-2-yl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the but-3-yn-2-yl group. One common method involves the reaction of 2,4-dibromoaniline with but-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-(but-3-yn-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

    Oxidation and Reduction: The aniline group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2,4-Dibromo-N-(but-3-yn-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dibromo-N-(but-3-yn-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and the aniline group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological applications would depend on the specific bioactive compounds derived from this molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Lacks the but-3-yn-2-yl group, making it less versatile in certain reactions.

    2,6-Dibromoaniline: Similar structure but with bromine atoms at different positions, affecting its reactivity.

    N-(but-3-yn-2-yl)aniline: Lacks the bromine atoms, resulting in different chemical properties.

Uniqueness

2,4-Dibromo-N-(but-3-yn-2-yl)aniline is unique due to the combination of bromine atoms and the but-3-yn-2-yl group, which provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

90057-41-3

Molecular Formula

C10H9Br2N

Molecular Weight

302.99 g/mol

IUPAC Name

2,4-dibromo-N-but-3-yn-2-ylaniline

InChI

InChI=1S/C10H9Br2N/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h1,4-7,13H,2H3

InChI Key

ONRGQDBVOVHQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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